![molecular formula C20H26FN3O B2398462 3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one CAS No. 2415630-71-4](/img/structure/B2398462.png)
3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as CPFMQ and is a member of the quinazolinone family of compounds. CPFMQ has been extensively studied for its biological and pharmacological activities, which make it a promising candidate for drug development.
作用機序
The mechanism of action of CPFMQ involves its binding to specific receptors in the body. CPFMQ has been shown to have a high affinity towards the sigma-1 receptor, which plays a crucial role in various physiological processes, including pain perception, neuronal signaling, and cell survival. CPFMQ has also been shown to bind to other receptors, including the dopamine transporter and the serotonin transporter, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
CPFMQ has been shown to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the inhibition of cell proliferation. CPFMQ has also been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
CPFMQ has several advantages for use in lab experiments, including its high potency and selectivity towards specific receptors. CPFMQ also exhibits good solubility in water and organic solvents, making it easy to handle and use in various experimental setups. However, CPFMQ also has some limitations, including its high cost and limited availability, which may hinder its widespread use in research.
将来の方向性
There are several future directions for research involving CPFMQ, including the development of novel drugs based on its structure and pharmacological properties. CPFMQ could also be used as a tool for studying the role of specific receptors in various physiological processes. Further research is also needed to explore the potential therapeutic applications of CPFMQ in various diseases, including cancer, neurological disorders, and cardiovascular diseases.
合成法
The synthesis of CPFMQ involves several steps, including the reaction between 7-fluoro-2-methylquinazolin-4-one and 1-cyclopentylpiperidine. The reaction is carried out in the presence of a suitable solvent and a catalyst, which results in the formation of CPFMQ. The synthesis of CPFMQ has been optimized to enhance the yield and purity of the compound.
科学的研究の応用
CPFMQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. CPFMQ has been shown to exhibit potent binding affinity towards certain receptors, making it a promising candidate for drug development. CPFMQ has also been studied for its potential use in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases.
特性
IUPAC Name |
3-[(1-cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O/c1-14-22-19-12-16(21)6-7-18(19)20(25)24(14)13-15-8-10-23(11-9-15)17-4-2-3-5-17/h6-7,12,15,17H,2-5,8-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMHINNXWGUFSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

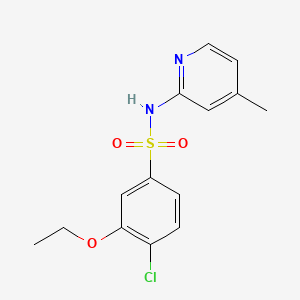
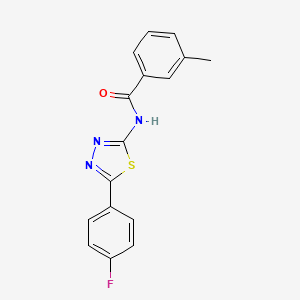

![ethyl 4-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2398386.png)
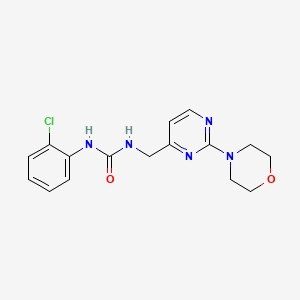

![5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2398390.png)

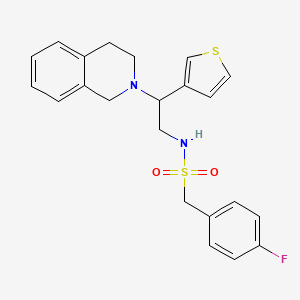
![5-allyl-N-(3-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2398396.png)
![2-[2-[4-[3-(4-Tert-butylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2398397.png)
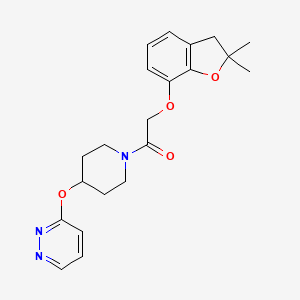
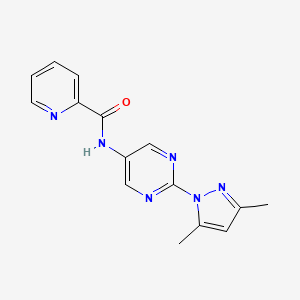
![N-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2398401.png)